N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide
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Description
N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide is BRD4 , a member of the Bromodomain and Extra-Terminal (BET) family . BRD4 plays a key role in the regulation of gene transcription, making it an attractive target for cancer treatment .
Mode of Action
This compound interacts with BRD4 by binding to its bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails . This binding disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcriptional activity of BRD4 .
Biochemical Pathways
By inhibiting BRD4, this compound affects the transcription of key oncogenes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in cell proliferation and cell cycle progression . Therefore, the compound’s action can lead to the inhibition of tumor cell growth .
Result of Action
The inhibition of BRD4 by this compound leads to a decrease in the expression levels of oncogenes, including c-Myc and CDK6 . This results in the blocking of the cell cycle at the G0/G1 phase and the induction of cell apoptosis . These molecular and cellular effects contribute to the compound’s anti-proliferative activity against cancer cells .
Biochemical Analysis
Biochemical Properties
N-(3-(isoxazol-4-yl)propyl)quinoline-8-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been associated with the bromodomain-containing protein 4 (BRD4), playing a key role in the regulation of gene transcription . The compound exhibits potent BRD4 binding activities , indicating its significant role in biochemical reactions.
Cellular Effects
The compound has shown remarkable anti-proliferative activity against certain cells, such as MV4-11 cells . It has been observed to inhibit the expression levels of oncogenes including c-Myc and CDK6 in these cells . Furthermore, this compound can block cell cycle progression at the G0/G1 phase and induce cell apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as BRD4 . It acts as an inhibitor, disrupting the normal function of these molecules and leading to changes in gene expression .
Metabolic Pathways
The specific metabolic pathways involving this compound are not clearly defined in the current literature. Given its interaction with BRD4, it may be involved in pathways related to gene transcription .
Subcellular Localization
Given its interaction with BRD4, a nuclear protein, it is plausible that the compound may be localized within the nucleus .
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-22(20,18-9-2-4-12-10-17-21-11-12)14-7-1-5-13-6-3-8-16-15(13)14/h1,3,5-8,10-11,18H,2,4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADQTIOZXJYGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCCCC3=CON=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.